molecular formula C11H9ClN4S B11052001 3-(4-Chlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11052001
M. Wt: 264.73 g/mol
InChI Key: FCHKMOOBXSYCHR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 4-chlorophenyl and ethyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl hydrazine with ethyl isothiocyanate to form the intermediate 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted triazolothiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combined triazole and thiadiazole rings, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl and ethyl groups further enhances its activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C11H9ClN4S

Molecular Weight

264.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H9ClN4S/c1-2-9-15-16-10(13-14-11(16)17-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3

InChI Key

FCHKMOOBXSYCHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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